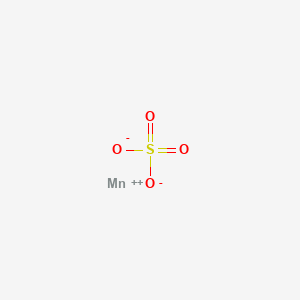

Manganese sulfate

Description

Propriétés

Numéro CAS |

10124-55-7 |

|---|---|

Formule moléculaire |

H2MnO4S |

Poids moléculaire |

153.02 g/mol |

Nom IUPAC |

manganese;sulfuric acid |

InChI |

InChI=1S/Mn.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clé InChI |

KNLQKHUBPCXPQD-UHFFFAOYSA-N |

Impuretés |

TRACE IMPURITIES: Zinc, nitrogen and cobalt |

SMILES |

[O-]S(=O)(=O)[O-].[Mn+2] |

SMILES canonique |

OS(=O)(=O)O.[Mn] |

Point d'ébullition |

Decomp @ 850 °C |

Color/Form |

White orthorhombic crystals |

Densité |

3.25 |

melting_point |

700 °C |

Autres numéros CAS |

10124-55-7 7785-87-7 |

Description physique |

DryPowder; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid |

Pictogrammes |

Health Hazard; Environmental Hazard |

Numéros CAS associés |

10034-96-5 (monohydrate) 10101-68-5 (tetrahydrate) 10124-55-7 (unspecified manganese salt) 13444-72-9 (manganese(+3)[3:2] salt) 15244-36-7 (unspecified hydrate) |

Solubilité |

52 G/100 CC OF WATER @ 5 °C 70 G/100 CC OF WATER @ 70 °C SOL IN ALCOHOL; INSOL IN ETHER Slightly soluble in methanol. |

Synonymes |

manganese sulfate manganese sulfate monohydrate manganese sulfate tetrahydrate manganese sulfate, manganese (+3) salt (3:2) manganese sulfate, potassium salt (3:2:2) |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Manganese Sulfate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing manganese sulfate (MnSO₄) for research and development applications. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the production of high-purity manganese sulfate in a laboratory setting.

Introduction

Manganese sulfate is a crucial inorganic compound with significant applications across various scientific disciplines. In pharmaceutical research and drug development, it serves as a precursor for manganese-based contrast agents in magnetic resonance imaging (MRI), a component in nutritional supplements, and a catalyst in organic synthesis. The purity of manganese sulfate is paramount for these applications, as contaminants can lead to erroneous experimental results and potential toxicity. This guide details established synthesis routes starting from manganese metal, manganese dioxide, and manganese carbonate, along with purification techniques to achieve high-purity MnSO₄ suitable for demanding research environments.

Synthesis Methodologies

The selection of a synthesis method for manganese sulfate depends on the available starting materials, desired purity, and scale of production. The following sections provide detailed protocols for the most common laboratory-scale synthesis routes.

From Manganese Metal

The direct reaction of manganese metal with sulfuric acid offers a straightforward route to high-purity manganese sulfate, as the primary byproduct, hydrogen gas, is easily removed.[1]

Reaction: Mn(s) + H₂SO₄(aq) → MnSO₄(aq) + H₂(g)[1]

Experimental Protocol:

-

Preparation: In a well-ventilated fume hood, place 54.94 g (1.0 mol) of high-purity manganese metal powder or turnings into a 1000 mL Erlenmeyer flask equipped with a magnetic stirrer.

-

Reaction: Slowly add 500 mL of 2M sulfuric acid to the flask. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to prevent excessive foaming and overheating.

-

Completion: Continue stirring the mixture until the manganese metal has completely dissolved and the evolution of hydrogen gas has ceased.

-

Filtration: Filter the resulting pink solution through a Buchner funnel with Whatman No. 1 filter paper to remove any unreacted starting material or solid impurities.

-

Crystallization: Transfer the clear filtrate to a crystallization dish and reduce the volume by gentle heating on a hot plate until saturation is reached. Allow the solution to cool slowly to room temperature to form pale pink crystals of manganese sulfate hydrate.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a wash with isopropanol.[2] Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to obtain the final product.

From Manganese Dioxide

Manganese dioxide (MnO₂), a common and inexpensive manganese compound, can be converted to manganese sulfate through a reductive reaction with sulfuric acid. A reducing agent is necessary to reduce Mn(IV) to Mn(II).

Oxalic acid is an effective reducing agent that is readily available in most laboratories. The reaction produces carbon dioxide as a byproduct.[2][3]

Reaction: MnO₂(s) + H₂C₂O₄(aq) + H₂SO₄(aq) → MnSO₄(aq) + 2CO₂(g) + 2H₂O(l)

Experimental Protocol:

-

Reagent Preparation: Prepare a solution by dissolving 30 g of oxalic acid dihydrate in approximately 250 mL of deionized water in a 500 mL beaker.[2] Carefully add 12 mL of concentrated sulfuric acid to the oxalic acid solution while stirring.[2]

-

Reaction: Gently heat the acidic oxalic acid solution to 50-60°C on a hot plate with magnetic stirring.

-

Addition of MnO₂: Slowly add small portions of manganese dioxide powder to the heated solution. Effervescence (release of CO₂) will occur.[2] Continue adding MnO₂ until the bubbling ceases, indicating the consumption of the oxalic acid.

-

Digestion: After the final addition of MnO₂, continue to heat and stir the mixture for 30-60 minutes to ensure the reaction goes to completion.

-

Purification and Isolation: Follow steps 4-6 from the protocol for synthesis from manganese metal (Section 2.1) to filter, crystallize, and dry the manganese sulfate product.

Sulfur dioxide gas can also be used as a reducing agent in an aqueous suspension of manganese dioxide.[4]

Reaction: MnO₂(s) + SO₂(g) → MnSO₄(s)[1]

Experimental Protocol:

-

Setup: In a fume hood, suspend 86.9 g (1.0 mol) of manganese dioxide in 500 mL of deionized water in a three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet.

-

Reaction: Bubble sulfur dioxide gas through the stirred suspension. The reaction is exothermic. Monitor the reaction and control the gas flow to maintain a manageable reaction rate.

-

Completion: Continue bubbling SO₂ until the black manganese dioxide has been converted to a pale pink or off-white solid (manganese sulfate).

-

Purification: Filter the resulting mixture to collect the solid manganese sulfate. Wash the solid with deionized water to remove any unreacted starting materials or byproducts.

-

Recrystallization: For higher purity, dissolve the crude manganese sulfate in a minimum amount of hot deionized water, filter the solution while hot, and then allow it to cool to recrystallize the manganese sulfate.

-

Drying: Dry the purified crystals as described in Section 2.1.

From Manganese Carbonate

The reaction of manganese carbonate (MnCO₃) with sulfuric acid is a straightforward acid-base reaction that yields manganese sulfate and carbon dioxide. This method is advantageous when high-purity manganese carbonate is available.

Reaction: MnCO₃(s) + H₂SO₄(aq) → MnSO₄(aq) + CO₂(g) + H₂O(l)

Experimental Protocol:

-

Preparation: In a fume hood, place 114.95 g (1.0 mol) of manganese carbonate into a 1000 mL beaker with a magnetic stirrer.

-

Reaction: Slowly and carefully add 500 mL of 2M sulfuric acid to the beaker. Vigorous effervescence will occur as carbon dioxide is released. Control the rate of acid addition to prevent the reaction from overflowing.

-

Completion: Continue stirring until the manganese carbonate has completely dissolved and gas evolution has stopped.

-

Purification and Isolation: Follow steps 4-6 from the protocol for synthesis from manganese metal (Section 2.1) to obtain the final product.

Purification of Manganese Sulfate

For many research applications, particularly in drug development, the synthesized manganese sulfate may require further purification to remove trace impurities such as heavy metals (e.g., iron, cobalt, nickel) and alkaline earth metals (e.g., calcium, magnesium).

Recrystallization Protocol:

-

Dissolution: Dissolve the synthesized manganese sulfate in a minimum amount of hot deionized water (approximately 70-80°C).

-

Hot Filtration: Quickly filter the hot, saturated solution through a pre-heated Buchner funnel to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. For higher purity, the cooling can be performed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small volume of cold deionized water, followed by a wash with a water-miscible organic solvent like isopropanol to aid in drying.

-

Drying: Dry the crystals in a vacuum oven at a low temperature.

For the removal of specific impurities, advanced techniques may be employed:

-

Heavy Metals: Precipitation of heavy metal sulfides by the addition of a sulfide source (e.g., Na₂S) followed by filtration.[5]

-

Calcium and Magnesium: Precipitation with fluoride ions (e.g., by adding MnF₂) can be effective.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the described synthesis methods. The values are indicative and can vary based on the specific experimental conditions and the purity of the starting materials.

Table 1: Reaction Parameters for Manganese Sulfate Synthesis

| Starting Material | Reagents | Temperature (°C) | Reaction Time (hours) |

| Manganese Metal | Sulfuric Acid | Ambient (exothermic) | 1 - 2 |

| Manganese Dioxide | Sulfuric Acid, Oxalic Acid | 50 - 60 | 1 - 2 |

| Manganese Dioxide | Sulfur Dioxide, Water | Ambient (exothermic) | 2 - 4 |

| Manganese Carbonate | Sulfuric Acid | Ambient (exothermic) | 0.5 - 1 |

Table 2: Expected Yield and Purity of Synthesized Manganese Sulfate

| Synthesis Method | Theoretical Yield (based on Mn) | Typical Purity (before recrystallization) | Purity (after recrystallization) |

| From Manganese Metal | >95% | >98% | >99.5% |

| From MnO₂ (Oxalic Acid) | >90% | 95-98% | >99% |

| From MnO₂ (Sulfur Dioxide) | >90% | 95-98% | >99% |

| From Manganese Carbonate | >95% | >98% | >99.5% |

Process Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of manganese sulfate.

Caption: Synthesis of MnSO₄ from Manganese Metal.

Caption: Synthesis of MnSO₄ from Manganese Dioxide.

Caption: General Purification Workflow for MnSO₄.

Safety Considerations

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Hydrogen Gas: The reaction of manganese metal with sulfuric acid produces flammable hydrogen gas. Ensure the reaction is performed in a fume hood away from ignition sources.

-

Sulfur Dioxide: Sulfur dioxide is a toxic and corrosive gas. All manipulations involving SO₂ must be conducted in a properly functioning fume hood.

-

Oxalic Acid: Oxalic acid is toxic if ingested and can be irritating to the skin and eyes. Handle with appropriate PPE.

-

Heating: Use appropriate caution when heating solutions to prevent bumping and splashing.

By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently synthesize high-purity manganese sulfate for a wide range of scientific applications.

References

- 1. manganesesupply.com [manganesesupply.com]

- 2. m.youtube.com [m.youtube.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Make Manganese Sulfate From Manganese Dioxide (2 Ways) - Instructables [instructables.com]

- 5. US20150110692A1 - Method for producing high-purity manganese sulfate monohydrate and high-purity manganese sulfate monohydrate produced by the method - Google Patents [patents.google.com]

- 6. Introduction of High-Purity Manganese Sulfate (MnSO4 HP) [walsun-nm.com]

An In-depth Technical Guide to the Physicochemical Properties of Manganese Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of manganese sulfate monohydrate (MnSO₄·H₂O). The information is curated for professionals in research, scientific analysis, and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

General and Chemical Properties

Manganese (II) sulfate monohydrate is an inorganic compound with the formula MnSO₄·H₂O.[1] It is the most common hydrated form of manganese sulfate and serves as a crucial precursor to manganese metal and other chemical compounds.[2][3] This pale pink, odorless, and slightly efflorescent crystalline solid is a commercially significant manganese salt.[1][2][4][5][6] In the pharmaceutical and nutritional sectors, it is utilized as a nutraceutical and a source of the essential trace element manganese.[5][7]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of manganese sulfate monohydrate for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Formula | MnSO₄·H₂O | [1][2] |

| Molar Mass | 169.02 g/mol | [2][4][8] |

| Appearance | Pale pink or white to pale red, odorless, slightly efflorescent crystals or powder.[1][2][4][5][9] | |

| Density | 2.95 g/cm³ | [1][2][8][10] |

| Bulk Density | 1.20 – 1.40 g/cm³ | [11] |

| Melting Point | Decomposes upon heating. The apparent melting point is due to the loss of crystal water.[10] | |

| Refractive Index | 1.632 | [12] |

| Crystal System | Monoclinic | [1][2][12] |

Table 2: Solubility and Solution Properties

| Property | Value | Conditions | Source |

| Solubility in Water | 76.2 g/100 mL | Freely soluble | [2][4] |

| 77 mg/mL | Yields a clear, light pink solution | [13] | |

| 52 g/100 mL | 5 °C | [2][8] | |

| 70 g/100 mL | 70 °C | [2][8] | |

| Solubility in other solvents | Insoluble in ethanol and ether.[2][3][8] Very slightly soluble in methanol.[2][14] | ||

| pH of Aqueous Solution | 3.0 - 3.5 | 50 g/L solution at 20 °C | [15][16] |

| 3.7 | 5% solution | [4][5] | |

| 4.0 - 6.5 | 10% solution | [11] |

Table 3: Thermal Properties and Stability

| Property | Value/Observation | Source |

| Thermal Decomposition | Begins to lose crystal water above 200 °C.[15] | |

| Dehydrates to anhydrous salt at approximately 280 °C.[12][15] | ||

| Anhydrous salt melts at 710 °C and decomposes at 850 °C.[1][8][14] | ||

| Decomposition on heating produces toxic sulfur oxides and manganese oxides.[2][10][17] | ||

| Stability | Stable under ordinary conditions of use and storage.[9] | |

| Hygroscopic; absorbs moisture from the air.[6][10][18] |

Crystal and Molecular Structure

The crystal structure of manganese sulfate monohydrate (MnSO₄·H₂O) has been determined by X-ray crystallography.[1][2] It belongs to the monoclinic crystal system.[1][2][12] In the structure, the manganese(II) ion is coordinated by six oxygen atoms (O₆ coordination sphere). This coordination is provided by four separate sulfate groups and a pair of mutually trans bridging water (aquo) ligands.[1]

Experimental Protocols

This section details the methodologies for key experiments used to verify the identity, purity, and quality of manganese sulfate monohydrate, primarily based on pharmacopeial standards.

Assay (Complexometric Titration)

This method determines the percentage of MnSO₄·H₂O in a sample.

-

Principle: Manganese (II) ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH. Eriochrome Black T is used as an indicator, which forms a wine-red complex with Mn²⁺. At the endpoint, the EDTA has complexed all the Mn²⁺, and the indicator reverts to its free blue color. Ascorbic acid is added to prevent the oxidation of Mn²⁺.

-

Procedure:

-

Accurately weigh approximately 0.35 g to 0.7 g of Manganese Sulfate Monohydrate.[19][20]

-

Transfer the sample to a 500 mL beaker and dissolve it in 200 mL of water.[19][20]

-

Add approximately 10 mg of ascorbic acid.[20]

-

From a burette, add about 25-30 mL of a standardized 0.05 M or 0.1 M EDTA volumetric solution.[19][20]

-

Add 10 mL of an ammonia-ammonium chloride buffer (pH 10).[19][20]

-

Add approximately 50-150 mg of Eriochrome Black T indicator mixture.[19][20]

-

Continue the titration with the EDTA volumetric solution until the color changes from reddish-violet to a clear blue endpoint.[19][20]

-

-

Calculation: Each mL of 0.05 M EDTA is equivalent to 8.451 mg of MnSO₄·H₂O.[20] The percentage of MnSO₄·H₂O is calculated based on the sample weight and the volume of EDTA solution consumed.[19]

Loss on Ignition

This gravimetric method determines the water content, corresponding to the water of hydration.

-

Principle: The sample is heated at a specified temperature until all the water of hydration has evaporated. The weight loss corresponds to the water content.

-

Procedure:

-

Calculation: The percentage weight loss is calculated. For USP grade, the loss should be between 10.0% and 13.0%.[20]

Substances Reducing Permanganate

This test identifies the presence of oxidizable impurities.

-

Principle: A solution of the sample is treated with a known amount of potassium permanganate (KMnO₄). If reducing substances are present, they will react with the permanganate, causing its characteristic pink color to fade or disappear.

-

Procedure:

-

Interpretation: The pink color of the permanganate should not be entirely discharged, indicating a low level of reducing impurities.[19]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and processes related to manganese sulfate monohydrate.

References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. MANGANE SULPHATE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 3. neutronco.com [neutronco.com]

- 4. Manganese sulfate monohydrate | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Manganese sulfate monohydrate | 10034-96-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. jostchemical.com [jostchemical.com]

- 8. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 9. lewisu.edu [lewisu.edu]

- 10. ICSC 0290 - MANGANESE SULPHATE MONOHYDRATE [inchem.org]

- 11. wintersunchemical.com [wintersunchemical.com]

- 12. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Manganese(II) Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 15. What is the pH of manganese sulfate monohydrate generally CAS 10034-96-5 [fr.volkskychem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. ICSC 0290 - MANGANESE SULPHATE MONOHYDRATE [chemicalsafety.ilo.org]

- 18. Manganese sulfate monohydrate CAS#: 10034-96-5 [m.chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pharmacopeia.cn [pharmacopeia.cn]

An In-Depth Technical Guide to the Crystal Structure of Anhydrous Manganese Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous manganese sulfate (MnSO₄). The information presented herein is curated for professionals in research and development who require detailed crystallographic data and experimental methodologies.

Anhydrous manganese sulfate, a white crystalline solid, is a significant compound in various industrial and scientific applications.[1][2] Understanding its crystal structure is fundamental to elucidating its physicochemical properties and predicting its behavior in different environments.

Crystallographic Data

The crystal structure of anhydrous manganese sulfate has been determined to be orthorhombic.[3][4] It is isostructural with several other divalent metal sulfates, such as magnesium sulfate (MgSO₄) and nickel sulfate (NiSO₄).[3] The crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group of Anhydrous MnSO₄

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [3][4][5] |

| Space Group | Cmcm (No. 63) | [3][5][6] |

Table 2: Lattice Parameters of Anhydrous MnSO₄

Different studies have reported slightly varying lattice parameters, which can be attributed to differences in experimental conditions and refinement methods.

| a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| 5.267 | 8.046 | 6.848 | 90 | 90 | 90 | [3] |

| 5.264 | 8.040 | 6.846 | 90 | 90 | 90 | [3] |

| 5.28 | 8.06 | 6.76 | 90 | 90 | 90 | [5] |

| 5.267 | 8.046 | 6.848 | 90 | 90 | 90 | [4] |

Table 3: Atomic Coordinates and Wyckoff Positions

The atomic positions within the conventional unit cell are crucial for a complete description of the crystal structure.

| Atom | Wyckoff Position | x | y | z | Reference(s) |

| Mn | 4a | 0 | 0 | 0 | [5] |

| S | 4c | 0.5 | 0.85293 | 0.75 | [5] |

| O1 | 8f | 0.5 | 0.246563 | 0.429796 | [5] |

| O2 | 8g | 0.270089 | 0.038583 | 0.25 | [5] |

Table 4: Selected Interatomic Distances and Angles

The manganese ion (Mn²⁺) is coordinated to six oxygen atoms, forming a distorted octahedron (MnO₆). The sulfur atom is tetrahedrally coordinated to four oxygen atoms (SO₄).[5]

| Bond/Angle | Distance (Å) / Angle (°) | Reference(s) |

| MnO₆ Octahedron | ||

| Mn-O Bond Lengths | 2.10 (x2), 2.23 (x4) | [5] |

| O(1)-O(2) | 3.13 | [3] |

| O(1)-O(2') | 3.03 | [3] |

| O(2)-O(2') | 2.84 | [3] |

| SO₄ Tetrahedron | ||

| S-O Bond Lengths | 1.46 (x2), 1.50 (x2) | [5] |

| O(1)-O(1') | 2.45 | [3] |

| O(1)-O(2) | 2.38 | [3] |

| O(2)-O(2') | 2.42 | [3] |

Experimental Protocols

The determination of the crystal structure of anhydrous manganese sulfate is typically achieved through powder X-ray diffraction (XRD). The following provides a detailed methodology based on published literature.[3]

2.1 Sample Preparation

-

Starting Material: Manganese(II) sulfate monohydrate (MnSO₄·H₂O) is used as the precursor.

-

Dehydration: The hydrated salt is heated to 180 °C in a vacuum oven.

-

Duration: The heating process is maintained for several days to ensure complete removal of water.

-

Verification: The weight loss of the sample is monitored to confirm it corresponds to the theoretical value for the conversion to the anhydrous form. The final product should be a white crystalline powder.[1][2]

-

Sample Mounting: The finely ground anhydrous MnSO₄ powder is carefully packed into a sample holder for XRD analysis.

2.2 X-ray Diffraction Data Collection

-

Instrumentation: A powder diffractometer (e.g., Norelco diffractometer) is used.

-

X-ray Source: Filtered Cu Kα radiation (λ = 1.542 Å) is employed.[3]

-

Detector: A scintillation counter or a similar high-sensitivity detector is used to measure the diffracted X-ray intensities.

-

Scan Type: A continuous 2θ scan is performed over a specified angular range to collect the diffraction pattern.

-

Data Acquisition: The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

2.3 Structure Determination and Refinement

-

Peak Indexing: The positions of the diffraction peaks in the experimental pattern are used to determine the unit cell parameters and the Bravais lattice.

-

Space Group Determination: Systematic absences in the diffraction pattern are analyzed to identify the crystal's space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or by analogy with isostructural compounds.

-

Rietveld Refinement: The entire calculated powder diffraction pattern is fitted to the experimental pattern by refining structural parameters such as lattice parameters, atomic coordinates, and thermal parameters, as well as instrumental parameters. This method allows for the precise determination of the crystal structure from powder diffraction data.

-

Data Analysis: The integrated intensities of the diffraction peaks are corrected for Lorentz and polarization effects.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for determining the crystal structure of anhydrous manganese sulfate using powder X-ray diffraction.

References

- 1. byjus.com [byjus.com]

- 2. manganesesupply.com [manganesesupply.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. mp-22554: MnSO4 (orthorhombic, Cmcm, 63) [legacy.materialsproject.org]

Navigating the Solubility Landscape of Manganese (II) Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (II) sulfate (MnSO₄) is a crucial inorganic compound with wide-ranging applications, from its role as a precursor in the synthesis of other manganese compounds and agrochemicals to its use as a micronutrient supplement. While its aqueous solubility is well-documented, a comprehensive understanding of its behavior in organic solvents is critical for its application in diverse chemical processes, including organic synthesis, catalysis, and the formulation of non-aqueous systems in drug development.

This technical guide provides a consolidated overview of the known solubility characteristics of manganese (II) sulfate in various common organic solvents. Despite a thorough review of scientific literature and chemical reference materials, it is important to note a conspicuous absence of precise quantitative solubility data for MnSO₄ in many pure organic solvents. The available information is largely qualitative. This guide summarizes this existing qualitative data and presents a generalized experimental protocol for the quantitative determination of inorganic salt solubility in organic media, which can be adapted for specific research needs.

Data Presentation: Qualitative Solubility of Manganese (II) Sulfate

The following table summarizes the qualitative solubility of manganese (II) sulfate in a range of common organic solvents based on available literature. It is important to note that terms like "insoluble" and "slightly soluble" are not absolute and can vary depending on the specific experimental conditions.

| Solvent | Chemical Formula | Type | Qualitative Solubility of MnSO₄ | Citations |

| Methanol | CH₃OH | Protic | Slightly soluble / Very slightly soluble | [1][2][3] |

| Ethanol | C₂H₅OH | Protic | Insoluble / Practically insoluble | [2][3][4][5] |

| Acetone | (CH₃)₂CO | Aprotic | Insoluble | [6] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Insoluble | [2][3][7] |

| Benzene | C₆H₆ | Aprotic | Insoluble | [7] |

| Toluene | C₇H₈ | Aprotic | Insoluble | [7] |

| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic | Insoluble | [6] |

| Acetic Acid | CH₃COOH | Protic | Insoluble | [6] |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | Aprotic | Soluble (forms conductive solutions) | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Forms a gel with aqueous MnSO₄ solutions | [8] |

It is noteworthy that while manganese (II) sulfate is generally insoluble in many organic solvents, its solubility can be influenced by the presence of water. Studies on mixed aqueous-organic solvent systems indicate that the solubility of MnSO₄ decreases as the proportion of the organic solvent (e.g., ethanol) increases[9].

Experimental Protocols: Determining the Solubility of Inorganic Salts in Organic Solvents

The absence of standardized quantitative data necessitates a robust experimental approach for researchers requiring precise solubility values. The following is a generalized protocol based on the isothermal equilibrium method, which can be adapted for various inorganic salts and organic solvents. This method involves achieving a state of equilibrium between the undissolved solute and the saturated solution at a constant temperature.

I. Gravimetric Method

This is a fundamental and widely used method for solubility determination[10][11].

1. Materials and Equipment:

- Anhydrous Manganese (II) Sulfate (or the specific hydrate, dried to a constant weight if necessary)

- High-purity anhydrous organic solvent of interest

- Temperature-controlled shaker or incubator

- Analytical balance (±0.0001 g)

- Thermostatic bath

- Filtration apparatus (e.g., syringe filters with appropriate membrane material, glass funnel with filter paper)

- Sealed, inert sample vials (e.g., glass vials with PTFE-lined caps)

- Drying oven

- Desiccator

2. Procedure:

- Sample Preparation: Add an excess amount of anhydrous manganese (II) sulfate to a pre-weighed, sealable vial. The excess solid is crucial to ensure that the solution reaches saturation.

- Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.

- Equilibration: Securely seal the vial and place it in a temperature-controlled shaker set to the desired experimental temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

- Phase Separation: Once equilibrium is established, cease agitation and allow the solid to settle. It is critical to maintain the temperature during this step.

- Sampling: Carefully extract a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe and filter. This prevents precipitation of the solute due to temperature changes.

- Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish. Weigh the dish with the solution to determine the mass of the solution. Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of MnSO₄.

- Mass Determination: After complete evaporation of the solvent, cool the evaporating dish in a desiccator and weigh it to determine the mass of the dissolved manganese (II) sulfate.

- Calculation: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

II. Spectroscopic Method

For manganese (II) sulfate, which has a characteristic pale pink color in solution, UV-Vis spectroscopy can be a viable alternative for determining concentration, particularly for solvents in which it has some measurable solubility.

1. Additional Equipment:

- UV-Vis Spectrophotometer

- Quartz cuvettes

2. Procedure:

- Calibration Curve: Prepare a series of standard solutions of known manganese (II) sulfate concentrations in the organic solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

- Equilibration and Sampling: Follow steps 1-5 of the gravimetric method to prepare a saturated solution and obtain a clear sample.

- Analysis: Dilute the saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

- Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

References

- 1. Manganese Sulfate | MnO4S | CID 24580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.in [brainly.in]

- 3. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. mubychem.net [mubychem.net]

- 5. manganese(ii) sulfate [chembk.com]

- 6. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 7. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

The Biological Role of Manganese Ions in Cellular Processes: An In-depth Technical Guide

Abstract

Manganese (Mn) is a vital trace element, indispensable for a myriad of physiological processes, yet capable of inducing significant toxicity at elevated concentrations. This technical guide provides a comprehensive examination of the multifaceted roles of manganese ions in cellular functions. It delves into the critical functions of manganese as a cofactor for a diverse array of enzymes, its involvement in mitochondrial function and oxidative stress, its intricate transport and homeostasis mechanisms, and its influence on key cellular signaling pathways. This document aims to serve as a detailed resource, presenting quantitative data in structured tables, outlining detailed experimental methodologies for studying manganese, and providing visual representations of complex biological pathways and workflows to facilitate a deeper understanding of manganese biology.

Introduction: The Dichotomous Nature of Manganese

Manganese is an essential micronutrient required for the normal functioning of all living organisms.[1] It serves as a critical cofactor for numerous enzymes involved in a wide range of biological processes, including macronutrient metabolism, bone formation, and antioxidant defense.[2] The human body maintains a delicate balance of manganese, with the majority being stored in bones, and the remainder concentrated in tissues such as the liver, kidneys, and brain.[1] However, this essentiality is juxtaposed with its potential for toxicity. Excessive exposure to manganese can lead to a neurological disorder known as manganism, which shares some symptoms with Parkinson's disease.[3] This guide will explore the intricate cellular and molecular mechanisms that underpin both the essential and toxic roles of manganese.

Manganese as an Enzymatic Cofactor

Manganese ions, primarily in the Mn²⁺ state, are integral to the catalytic activity of a wide range of enzymes spanning several classes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases.[4]

Key Manganese-Dependent Enzymes

-

Manganese Superoxide Dismutase (MnSOD): Located in the mitochondria, MnSOD is a primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen, thereby protecting mitochondria from oxidative damage.[5]

-

Arginase: This enzyme is a key component of the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[6] Manganese is essential for its catalytic activity.

-

Glutamine Synthetase: Found predominantly in astrocytes in the brain, this enzyme catalyzes the synthesis of glutamine from glutamate and ammonia, a crucial process for neurotransmitter recycling and ammonia detoxification.[7]

Data Presentation: Quantitative Insights into Manganese Biology

To provide a clear and comparative overview, the following tables summarize key quantitative data related to manganese in cellular processes.

Table 1: Cellular and Subcellular Manganese Concentrations

| Parameter | Concentration Range | Cell/Tissue Type | Reference |

| Normal Blood Mn | 4 - 15 µg/L | Human | [8] |

| Normal Brain Mn | Comparable to cellular concentrations with ≤10 μM MnCl₂ exposure | Human | [9] |

| Toxic Brain Mn | Comparable to cellular concentrations with ≥50 μM MnCl₂ exposure | Human | [9] |

Table 2: Kinetic Parameters of Key Manganese-Dependent Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Arginase (Mn²⁺ activated) | Arginine | 0.94 mM | 69.4 µmol/min per g of liver | Rat Liver | [10] |

| Arginase (unactivated) | Arginine | 1.58 mM | 71.3 µmol/min per g of liver | Rat Liver | [11] |

| Arginase II (Human) | Arginine | 1.4 - 1.6 mM | - | Human | [12] |

| Human MnSOD | Superoxide | - | kcat = 4 x 10⁴ s⁻¹ | Human | [13] |

Table 3: Dose-Dependent Effects of Manganese on Cellular Viability and Oxidative Stress

| Cell Line | Mn Concentration | Effect | Duration of Exposure | Reference |

| HeLa, V79, L-A | Dose-dependent | Depression of proliferation, decreased viability | - | [10] |

| C8-D1A Astrocytic Cells | 200, 800 µM | Increased LDH release, decreased MTT reduction | 24 h | [14] |

| C8-D1A Astrocytic Cells | 50, 200, 800 µM | Increased ROS production | 30 min - 24 h | [14] |

| SH-SY5Y Human Neuroblastoma | ≤10 µM | Increased oxygen consumption | - | [9] |

| SH-SY5Y Human Neuroblastoma | ≥50 µM | Decreased oxygen consumption | - | [9] |

| SH-SY5Y Human Neuroblastoma | 0 - 100 µM | Increased H₂O₂ production | - | [9] |

| A549, HepG2, J774A.1 | Dose-dependent | Cytotoxic effects, increased ROS | 24, 48, 72 h | [15] |

| CHO and CHO-XRS5 | ≥0.15 mg/L (CHO), ≥0.1 mg/L (CHO-XRS5) | Reduced cell viability | 24, 72 h | [16] |

| STHdhQ7/Q7 and STHdhQ111/Q111 | ≥75 µM and ≥100 µM respectively | Caspase activation | - | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of manganese's biological roles.

Determination of Intracellular Manganese Concentration by ICP-MS

Objective: To quantify the total intracellular manganese content.

Methodology:

-

Cell Culture and Exposure: Culture cells to the desired confluency and expose them to various concentrations of a manganese salt (e.g., MnCl₂) for a specified duration. Include an untreated control group.

-

Cell Harvesting and Washing:

-

Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular manganese.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Sample Preparation for Digestion:

-

Resuspend the cell pellet in a known volume of PBS and count the cells to determine the cell number per sample.

-

Transfer a known number of cells to acid-washed digestion vials.

-

-

Acid Digestion:

-

ICP-MS Analysis:

-

Dilute the digested samples to a final acid concentration of 2-5% with deionized water.[18]

-

Analyze the samples using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) according to the manufacturer's instructions.

-

Quantify manganese levels by comparing the signal intensity to a standard curve of known manganese concentrations.

-

-

Data Analysis: Express the intracellular manganese concentration as mass per cell (e.g., µg/10⁶ cells) or as molar concentration, assuming a standard cell volume.

Measurement of Manganese Superoxide Dismutase (MnSOD) Activity

Objective: To determine the enzymatic activity of MnSOD in cell lysates.

Methodology (NBT Reduction Inhibition Assay):

-

Cell Lysate Preparation:

-

Harvest cells and wash with PBS as described in section 4.1.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant containing the cytosolic and mitochondrial proteins.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

The assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals.[4]

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 7.8), EDTA, and NBT.[4]

-

Add a known amount of cell lysate to the reaction mixture. To specifically measure MnSOD activity, include an inhibitor of Cu/Zn-SOD, such as cyanide.[19]

-

Initiate the generation of superoxide radicals by adding riboflavin and exposing the mixture to a uniform light source.[4]

-

-

Data Acquisition:

-

Incubate the reaction mixture for a defined period (e.g., 12 minutes).[4]

-

Measure the absorbance of the reduced NBT (formazan) at 560 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NBT reduction by the cell lysate compared to a control without lysate.

-

One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[20]

-

Express the MnSOD activity as units per milligram of protein.

-

Assessment of Cellular Oxidative Stress (ROS Production)

Objective: To measure the generation of reactive oxygen species (ROS) in cells following manganese exposure.

Methodology (DCFH-DA Assay):

-

Cell Culture and Exposure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Expose the cells to different concentrations of manganese for the desired time periods.

-

-

Staining with DCFH-DA:

-

Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium. A typical starting concentration is 10-25 µM.[2]

-

Remove the manganese-containing medium and wash the cells once with PBS.

-

Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.[21]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the background fluorescence from untreated cells.

-

Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density.

-

Express the results as a fold change in ROS production relative to the control group.

-

Visualization of Manganese-Related Cellular Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows influenced by manganese.

Signaling Pathways

Experimental Workflow

Conclusion

Manganese ions play a profoundly dualistic role in cellular biology. As an essential cofactor, manganese is fundamental to the function of numerous enzymes that are vital for metabolism, antioxidant defense, and other critical cellular processes. Conversely, an overabundance of manganese can disrupt cellular homeostasis, leading to oxidative stress, mitochondrial dysfunction, and the activation of signaling pathways associated with inflammation and cell death. A thorough understanding of the molecular mechanisms governing manganese transport, its enzymatic interactions, and its influence on cellular signaling is paramount for researchers in toxicology, neurobiology, and drug development. The data, protocols, and pathway visualizations presented in this guide offer a detailed framework for advancing our knowledge of the intricate and vital role of manganese in cellular health and disease.

References

- 1. Involvement of MEK5/ERK5 signaling pathway in manganese-induced cell injury in dopaminergic MN9D cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioquochem.com [bioquochem.com]

- 3. Toxicology assessment of manganese oxide nanomaterials with enhanced electrochemical properties using human in vitro models representing different exposure routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Activation of ERK/NF-kB Pathways Contributes to the Inflammatory Response in Epithelial Cells and Macrophages Following Manganese Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Manganese Toxicity Upon Overexposure: a Decade in Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From the Cover: Manganese Stimulates Mitochondrial H2O2 Production in SH-SY5Y Human Neuroblastoma Cells Over Physiologic as well as Toxicologic Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metal ion transport quantified by ICP-MS in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activation of early signaling transcription factor, NF-κB following low-level manganese exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inflammatory Activation of Microglia and Astrocytes in Manganese Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization and Cellular Toxicity Studies of Commercial Manganese Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute Toxic and Genotoxic Effects of Aluminum and Manganese Using In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Manganese-induced Mitochondrial Dysfunction Is Not Detectable at Exposures Below the Acute Cytotoxic Threshold in Neuronal Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cais.uga.edu [cais.uga.edu]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. researchgate.net [researchgate.net]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Environmental Journey of Manganese Sulfate: A Technical Guide

An in-depth examination of the environmental fate, transport, and analysis of manganese sulfate, prepared for researchers, scientists, and drug development professionals.

Manganese sulfate (MnSO₄), a compound used extensively in agriculture as a fertilizer and micronutrient, in animal feed, and in various industrial processes, is highly soluble in water.[1] Its introduction into the environment, whether intentionally or inadvertently, triggers a complex series of interactions within soil, water, and air. Understanding the fate and transport of this compound is critical for assessing its environmental impact and ensuring its safe use. This technical guide provides a detailed overview of the key processes governing the environmental behavior of manganese sulfate, methods for its analysis, and its ecotoxicological effects.

Environmental Fate and Transport

The environmental journey of manganese sulfate is dictated by the chemical, physical, and biological characteristics of the receiving environment. Once released, the compound readily dissociates in water into the divalent manganese ion (Mn²⁺) and the sulfate ion (SO₄²⁻). The fate of the sulfate ion is linked to the broader sulfur cycle, while the manganese ion undergoes a complex series of redox and sorption reactions that determine its mobility and bioavailability.

Fate in Soil

In the terrestrial environment, the behavior of manganese is primarily governed by soil pH and redox potential (Eh).[2][3] Manganese is absorbed by plant roots from the soil solution in its divalent form (Mn²⁺).[4]

-

Influence of pH: Soil pH is a master variable controlling manganese availability. As pH increases, the solubility of Mn²⁺ decreases significantly, with a 100-fold reduction for each unit increase in pH.[3][5] In acidic soils (pH < 5.5), Mn²⁺ is the predominant, highly soluble form, which can sometimes lead to levels toxic to plants.[2][3] Conversely, in neutral to alkaline soils (pH > 6.5), Mn²⁺ is readily oxidized to less soluble and less bioavailable forms like manganese(III) and manganese(IV) oxides (e.g., MnO₂, Mn₂O₃).[2][6]

-

Influence of Redox Potential (Eh): In well-aerated (oxidizing) soils, manganese exists predominantly in its oxidized, insoluble forms. However, in waterlogged or anaerobic (reducing) conditions, these oxides are microbially or chemically reduced back to the soluble Mn²⁺ form, increasing its concentration in the soil solution.[2][7]

-

Sorption and Mobility: The mobility of manganese is also dependent on soil texture. In sandy soils with low cation exchange capacity (CEC), the soluble Mn²⁺ ion is prone to leaching.[4] In contrast, clay soils and soils with high organic matter content tend to adsorb Mn²⁺, reducing its mobility.[4][5] The formation of complexes with organic matter can, in some cases, decrease manganese availability.[2][3]

The complex interplay of these factors is visualized in the diagram below.

Fate in Water

Manganese sulfate is highly soluble in water, where it exists primarily as the Mn²⁺ ion in waters with a pH between 4 and 7.[8] The fate of manganese in aquatic systems is a dynamic balance between dissolution, precipitation, oxidation, and reduction.

-

Oxidation-Reduction: Similar to soil, the redox state is crucial. In oxygenated waters, especially at pH levels above 8, Mn²⁺ can be oxidized to insoluble Mn(IV) oxides.[8] This process can be slow abiotically but is often catalyzed by mineral surfaces and, most significantly, by manganese-oxidizing bacteria and fungi.[9][10] The bacterially mediated oxidation rate can be orders of magnitude faster than abiotic reactions.[10] In anoxic waters or sediments, these manganese oxides serve as electron acceptors for microbial respiration, leading to their reduction back to soluble Mn²⁺.[7]

-

Transport: In its soluble Mn²⁺ form, manganese is transported with water flow. The insoluble manganese oxide particles can remain suspended in the water column or be deposited into the sediment.[9]

Fate in Air

Manganese can be released into the atmosphere as particulate matter from industrial emissions and the combustion of manganese-containing fuel additives.[11] The transport and deposition of these particles depend on their size, density, and meteorological conditions like wind speed and direction.[11][12] Atmospheric manganese can contribute to the formation of sulfate aerosols.[13] Deposition, both wet (in rain or snow) and dry, transfers this atmospheric manganese to soil and water bodies.[11]

The overall environmental pathways are summarized in the following diagram.

Bioaccumulation and Ecotoxicity

Manganese is an essential micronutrient for both plants and animals, but it can be toxic at high concentrations.

-

Bioaccumulation: Aquatic organisms can accumulate manganese from the surrounding water.[6] Bioconcentration factors (BCFs)—the ratio of the chemical concentration in an organism to that in the water—have been reported to be significant, particularly at lower trophic levels like phytoplankton and algae.[6]

-

Aquatic Toxicity: Manganese sulfate is classified as toxic to aquatic life with long-lasting effects.[14] Acute toxicity, often measured as the concentration that is lethal to 50% of a test population (LC50) over a short period (e.g., 48 or 96 hours), varies by species and water chemistry. For instance, toxicity generally decreases with increasing water hardness.[15]

| Parameter | Species | Value (mg Mn/L) | Water Hardness (mg/L as CaCO₃) | Reference |

| 96-h LC50 | Rainbow Trout (Oncorhynchus mykiss) | 2.9 - 8.2 | 25 - 250 | [15] |

| 48-h LC50 | Water Flea (Daphnia magna) | 8.3 - 14.9 | 25 - 250 | [15] |

| 7-day IC25 (Growth) | Fathead Minnow (Pimephales promelas) | 1.3 - 5.5 | 25 - 250 | [15] |

| 21-day IC25 (Reproduction) | Water Flea (Daphnia magna) | 0.8 - 2.0 | 25 - 250 | [15] |

| Table 1. Summary of Aquatic Toxicity Data for Manganese. |

Quantitative Environmental Parameters

To model and predict the environmental behavior of manganese, several quantitative parameters are used. These values can be highly site-specific, varying with soil and water chemistry.

| Parameter | Description | Typical Value Range | Key Influencing Factors | Reference |

| Soil Partition Coefficient (K_d) | Ratio of sorbed to dissolved manganese concentration in soil at equilibrium. | 50 - 1070 L/kg (Geometric mean for ⁵⁴Mn: 44 L/kg) | pH, Clay Content, Organic Matter, Redox Potential | [16][17] |

| Oxidation Rate Constant (k_ox) | Rate of oxidation of dissolved Mn(II) to insoluble Mn oxides. | 0.020 h⁻¹ (in marine sediment) | pH, Temperature, Microbial Activity, Surface Catalysts | [18] |

| Desorption Rate Constant (k_des) | Rate of release of sorbed Mn(II) from sediment particles. | 12.7 h⁻¹ (in marine sediment) | Ionic Strength, pH | [18] |

| Atmospheric Deposition | Mass of manganese deposited per unit area over time. | ~80 mg Mn/cm² (cumulative near major source) | Emission Rates, Proximity to Source, Meteorology | [11] |

| Table 2. Key Quantitative Parameters for Manganese Environmental Fate. |

Experimental Protocols and Analytical Methods

Accurate quantification of manganese in environmental matrices is essential for research and monitoring. Several standard methods exist, with the choice depending on the matrix, required detection limit, and available instrumentation.

Overview of Analytical Techniques

The most common methods for determining total manganese concentrations are based on atomic spectroscopy.[19]

-

Atomic Absorption Spectroscopy (AAS): A robust and widely used technique. Flame AAS is suitable for moderate concentrations, while Graphite Furnace AAS (GFAAS) offers much lower detection limits.[20][21]

-

Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are multi-element techniques known for their high sensitivity and throughput. ICP-MS is particularly suited for trace and ultra-trace level analysis.[21][22][23]

-

Colorimetric/Spectrophotometric Methods: These methods involve adding a reagent that forms a colored complex with manganese, the intensity of which is measured with a spectrophotometer. They are often used for field kits and routine analysis.[24][25]

It is important to note that these standard methods typically measure the total manganese concentration and do not distinguish between different oxidation states (speciation).[19] Speciation analysis requires more complex, often hyphenated techniques (e.g., coupling liquid chromatography with ICP-MS).[8][26]

Detailed Experimental Protocol: Total Manganese in Soil by ICP-MS

This protocol provides a typical workflow for the determination of total recoverable manganese in soil samples, based on principles from EPA methods and standard laboratory procedures.[22][23]

1. Sample Collection and Preparation:

-

Collect a representative soil sample from the field using a clean stainless steel or plastic corer.

-

Air-dry the sample in a well-ventilated area at ambient temperature or in an oven at a low temperature (< 60°C) to avoid altering manganese speciation.

-

Grind the dried sample using a ceramic mortar and pestle and pass it through a 2-mm sieve to remove large debris and ensure homogeneity. Store the prepared sample in a clean, labeled container.

2. Acid Digestion (based on EPA Method 3050B):

-

Weigh approximately 0.5-1.0 g of the prepared soil sample into a clean digestion vessel.

-

Work in a fume hood. Add 10 mL of 1:1 nitric acid (HNO₃).

-

Gently heat the sample on a hot plate or digestion block to approximately 95°C and reflux for 10-15 minutes without boiling.

-

Allow the sample to cool, then add 5 mL of concentrated HNO₃. Replace the cover and reflux for 30 minutes. Repeat this step until no brown fumes are generated, indicating the completion of HNO₃ oxidation of the sample.

-

After cooling, add 2 mL of reagent water and 3 mL of 30% hydrogen peroxide (H₂O₂). Heat until effervescence subsides.

-

Continue adding 30% H₂O₂ in 1 mL aliquots (heating and cooling between additions) until effervescence is minimal (do not add more than 10 mL total).

-

After the final cooling step, add 5 mL of concentrated hydrochloric acid (HCl) and heat the covered sample for an additional 15 minutes.

-

Cool the digestate and dilute it to a final volume (e.g., 50 or 100 mL) with reagent-grade water. The diluted sample may need to be filtered or centrifuged to remove remaining particulate matter before analysis.

3. Instrumental Analysis (ICP-MS):

-

Calibrate the ICP-MS instrument according to the manufacturer's instructions using a series of certified manganese standard solutions.

-

Prepare a calibration blank and include quality control samples (e.g., method blanks, laboratory control samples, matrix spikes) with the sample batch.

-

Introduce the digested, diluted, and filtered samples into the ICP-MS. The instrument aspirates the sample, creating an aerosol that is transported to the high-temperature plasma, where atoms are ionized.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio. The detector measures the intensity of the signal for the manganese isotope (⁵⁵Mn), which is proportional to its concentration in the original sample.

-

Calculate the manganese concentration in the original soil sample, accounting for all dilution factors and the initial sample weight.

Protocol for Aquatic Toxicity Testing with Daphnia magna

This protocol is a summary of the general procedures used in acute immobilization tests, based on OECD and EPA guidelines.[15][27][28]

1. Test Organism Culturing:

-

Maintain cultures of Daphnia magna in a suitable culture medium (e.g., hard reconstituted water) at a constant temperature (20 ± 2°C) with a controlled photoperiod (e.g., 16 hours light: 8 hours dark).

-

Feed the daphnids regularly with a suspension of algae (e.g., Selenastrum capricornutum) and/or a yeast-trout food mixture.

-

For testing, use neonates that are less than 24 hours old, obtained from healthy adult females.

2. Test Procedure (48-hour Static Acute Test):

-

Prepare a series of test solutions of manganese sulfate in reconstituted water. A geometric series of at least five concentrations (e.g., 10, 5, 2.5, 1.25, 0.63 mg/L) plus a control (reconstituted water only) is recommended.

-

Place a set volume of each test solution (e.g., 80 mL) into replicate test vessels (e.g., 100-mL glass beakers). Typically, 3-4 replicates are used per concentration.

-

Randomly allocate groups of daphnids (e.g., 5 daphnids per replicate) to each test vessel.

-

Incubate the test vessels for 48 hours under the same temperature and light conditions as the cultures. The daphnids are not fed during the test.

-

At 24 and 48 hours, observe each vessel and record the number of daphnids that are immobile. Immobility is defined as the lack of movement (except for minor antenna twitching) after gentle agitation of the test vessel for 15 seconds.

3. Data Analysis:

-

For each concentration, calculate the percentage of daphnids that are immobilized at the 48-hour endpoint.

-

Use statistical methods (e.g., Probit analysis, Spearman-Karber method) to calculate the EC50 value (the concentration estimated to cause immobilization in 50% of the test organisms) and its 95% confidence intervals.

Conclusion

The environmental fate and transport of manganese sulfate are governed by a dynamic set of interconnected processes. In soil and water, the mobility and bioavailability of manganese are primarily controlled by pH and redox conditions, which dictate the balance between the soluble Mn²⁺ ion and its insoluble oxide forms. While manganese is an essential element, excessive concentrations resulting from agricultural and industrial activities can lead to bioaccumulation and toxicity in aquatic ecosystems. Standardized analytical methods, particularly those based on atomic spectroscopy, are crucial for monitoring environmental levels and assessing risks. A thorough understanding of these principles is essential for professionals in environmental science and drug development to ensure the responsible management of manganese-containing compounds.

References

- 1. cdc.gov [cdc.gov]

- 2. cropaia.com [cropaia.com]

- 3. corn.aae.wisc.edu [corn.aae.wisc.edu]

- 4. sruc.ac.uk [sruc.ac.uk]

- 5. Manganese: From Soil to Human Health—A Comprehensive Overview of Its Biological and Environmental Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. Anaerobic microbial manganese oxidation and reduction: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Biotic and Abiotic Mechanisms of Manganese (II) Oxidation in Lake Erie [frontiersin.org]

- 10. Manganese-II Oxidation: A Biotic and Abiotic Process | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 11. Using soil records with atmospheric dispersion modeling to investigate the effects of clean air regulations on 60 years of manganese deposition in Marietta, Ohio (USA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. www2.gov.bc.ca [www2.gov.bc.ca]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. nj.gov [nj.gov]

- 18. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 19. heja.szif.hu [heja.szif.hu]

- 20. NEMI Method Summary - 243.1 [nemi.gov]

- 21. researchgate.net [researchgate.net]

- 22. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]

- 23. epa.gov [epa.gov]

- 24. NEMI Method Summary - 3500-MN B [nemi.gov]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. bibliotekanauki.pl [bibliotekanauki.pl]

- 27. ecetoc.org [ecetoc.org]

- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to Toxicological Studies of Manganese Sulfate Exposure in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological effects of manganese (II) sulfate (MnSO₄) exposure in various animal models. Manganese is an essential trace element vital for numerous physiological processes, including bone formation, metabolism, and antioxidant defense.[1] However, chronic overexposure, particularly via inhalation in occupational settings, can lead to a neurotoxic syndrome known as manganism, which shares features with Parkinson's disease.[2][3][4] This document synthesizes key findings from animal studies, focusing on neurotoxicity, systemic effects, and reproductive toxicity, while providing detailed experimental protocols and visualizing critical biological pathways.

Neurotoxicity of Manganese Sulfate

The central nervous system is the primary target for manganese toxicity.[4] Animal models have been instrumental in elucidating the mechanisms of manganese-induced neurodegeneration. The basal ganglia, especially the globus pallidus and striatum, are particularly vulnerable to manganese accumulation, leading to a range of motor and cognitive deficits.[5][6][7]

Quantitative Neurotoxicological Data

The following table summarizes key quantitative findings from various studies on manganese sulfate exposure in animal models.

| Animal Model | Route of Exposure | Dose/Concentration | Duration | Key Quantitative Findings | Reference |

| Rhesus Monkeys | Inhalation | 1.5 mg Mn/m³ (as MnSO₄) | 65 days | ~6-fold increase in Mn concentration in the globus pallidus compared to controls.[8] | Dorman et al. (2006a, 2006b)[8] |

| Sprague-Dawley Rats | Inhalation | 0.3 mg Mn/m³ (as MnSO₄) | 13 weeks | Increased motor activity and reduced neuronal cell counts in the globus pallidus.[9][10] | Tapin et al. (2006)[9][10] |

| Sprague-Dawley Rats | Inhalation | 0.092 or 0.92 mg MnSO₄/m³ | 14 days | 0.92 mg/m³ exposure led to increased striatal manganese concentrations.[11][12] | Dorman et al. (2001)[11] |

| Wistar Rats | Intraperitoneal | 5, 10, or 20 mg/kg/day (as MnCl₂) | Post-natal day 8-12 | Dose-dependent impairment on rotarod test; 20 mg/kg dose led to failure in object and social recognition tasks.[13] | Madison et al. (2015)[13] |

| CD-1 Mice | Inhalation | Mixture of MnCl₂ and Mn(OAc)₃ | 5 months | 71% decrease in striatal dopamine content compared to controls.[14] | Sunder et al. (2012)[14] |

| C57BL/6 Mice | Drinking Water | Not specified | 8 weeks | Significant increase in striatal 5-hydroxyindoleacetic acid (serotonin metabolite).[15] | Karki et al. (2014)[15] |

Experimental Protocols: Neurobehavioral Assessment

Detailed methodologies are crucial for the reproducibility of neurotoxicity studies. Below are protocols for common behavioral tests used to assess manganese-induced neurological deficits.

1.2.1 Rotarod Test for Motor Coordination and Balance

-

Apparatus: An automated rotarod apparatus with a rotating rod, typically with adjustable speed.

-

Acclimation: Animals are acclimated to the testing room for at least 1 hour before the test. They are also habituated to the apparatus by placing them on the stationary rod for a short period (e.g., 60 seconds) on the day before testing.[16][17]

-

Procedure:

-

The rat or mouse is placed on the rotating rod.

-

The rod's rotation is initiated, often at a constant speed (e.g., 15 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[13]

-

The latency to fall from the rod is recorded for each animal. A trial is typically terminated after a set maximum time (e.g., 300 seconds) if the animal does not fall.

-

Multiple trials (e.g., 3-4 trials) are conducted per animal with an inter-trial interval (e.g., 15-20 minutes).

-

-

Endpoint: The primary endpoint is the average latency to fall across the trials. A shorter latency in the manganese-exposed group compared to the control group indicates impaired motor coordination and balance.[13]

1.2.2 Open-Field Test for Locomotor Activity and Anxiety

-

Apparatus: A square or circular arena with walls to prevent escape, often equipped with an automated video tracking system. The floor is typically divided into a central zone and a peripheral zone.[18]

-

Acclimation: Animals are habituated to the testing room to minimize stress-induced behavioral changes.[16][17]

-

Procedure:

-

Each animal is placed individually in the center of the open-field arena.

-

The animal is allowed to explore freely for a predetermined period (e.g., 5-10 minutes).

-

A video tracking system records various parameters, including total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.[15][18]

-

The arena is cleaned thoroughly between trials to remove olfactory cues.[18]

-

-

Endpoints:

Signaling Pathways in Manganese Neurotoxicity

Manganese-induced neurotoxicity involves complex cellular and molecular pathways, primarily driven by oxidative stress.[19] Exposure to manganese leads to a surge in reactive oxygen species (ROS), which in turn activates downstream signaling cascades leading to inflammation and apoptosis in neuronal cells.[2][3]

References

- 1. HEALTH EFFECTS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]

- 3. biomedres.us [biomedres.us]

- 4. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]

- 5. Animal models of manganese's neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Influence of dietary manganese on the pharmacokinetics of inhaled manganese sulfate in male CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Developmental exposure to manganese induces lasting motor and cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Manganese Inhalation as a Parkinson Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brain deposition and neurotoxicity of manganese in adult mice exposed via the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Neurobehavioral effects of lead and manganese individually and in combination in developmentally exposed rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. Nrf2/HO-1 pathway activation by manganese is associated with reactive oxygen species and ubiquitin-proteasome pathway, not MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

History of manganese sulfate use in scientific research

An In-depth Technical Guide to the History and Application of Manganese Sulfate in Scientific Research

Introduction: The Evolving Role of a Versatile Salt

Manganese (II) sulfate (MnSO₄) is an inorganic compound that has played a multifaceted role in scientific research for over a century.[1] Initially recognized for its importance in agriculture, its applications have expanded significantly, making it an invaluable tool in biochemistry, neuroscience, and medical imaging. As a precursor to manganese metal and numerous other chemical compounds, its commercial significance is substantial, with large-scale production noted globally.[1][2] This pale pink, deliquescent solid, most commonly found in its monohydrate form (MnSO₄·H₂O), possesses properties that have been harnessed in a wide array of experimental contexts.[1][3] This guide provides a technical overview of the historical and contemporary uses of manganese sulfate in research, detailing key experimental protocols, quantitative data, and the molecular pathways it influences.

Early Applications: From Agriculture to Animal Nutrition

The earliest scientific applications of manganese sulfate were predominantly in agriculture. Researchers identified manganese as an essential micronutrient for plants, crucial for processes like photosynthesis, nitrogen metabolism, and enzyme activation.[4][5][6] Manganese sulfate became the preferred agent for remediating manganese-deficient soils, a practice that boosts crop yield and enhances disease resistance by promoting the synthesis of defense compounds like lignin.[2][4][7]

Experimental Protocols in Agricultural Science:

A common method to address manganese deficiency is through the foliar application or soil amendment with manganese sulfate.

-

Objective: To correct manganese deficiency in crops.

-

Materials: Manganese sulfate (powdered or granular, typically 31.5% Mn), water, sprayer, soil/tissue analysis kits.[7]

-

Methodology:

-

Diagnosis: Conduct soil and plant tissue analysis to confirm manganese deficiency. Symptoms often include yellowing leaves (chlorosis).[5]

-

Solution Preparation (Foliar): For rapid correction, prepare a dilute aqueous solution of manganese sulfate (e.g., 0.2-0.5%). A jar test is recommended to ensure compatibility when mixing with other products like herbicides.[7][8]

-

Application:

-

Foliar Spray: Apply the solution directly to the plant leaves. This allows for rapid absorption and can show visible improvement within days.[8] Application rates are typically 0.5-1 lb per acre.[7]

-

Soil Application: For longer-term correction, manganese sulfate is applied to the soil. Its high solubility ensures it is readily available for root uptake, particularly in acidic to neutral soils.[8]

-

-

Monitoring: Subsequent soil and tissue analyses are performed to assess the efficacy of the treatment.

-

Following its success in agriculture, research extended into animal nutrition. Manganese was identified as an essential trace element for animals, vital for skeletal development, reproductive health, and metabolism.[8][9] Manganese sulfate became a standard for supplementing animal feed to prevent deficiencies.[10] This led to numerous bioavailability studies to determine its efficacy compared to other manganese sources like manganese oxide.

Quantitative Data from Nutritional and Bioavailability Studies

Research into the nutritional applications of manganese sulfate has generated significant quantitative data. Bioavailability studies, often conducted in poultry, are crucial for optimizing feed formulations. Manganese sulfate is frequently used as the benchmark standard (100% bioavailability) against which other sources are compared.

Table 1: Relative Bioavailability (RBV) of Manganese Sources Compared to Manganese Sulfate in Chicks

| Manganese Source | Tissue Measured | RBV (%) | Reference Study |

| Manganese Monoxide | Bone | 81% | Henry et al. (1986)[11][12] |

| Manganese Monoxide | Kidney | 46% | Henry et al. (1986)[11][12] |

| Manganese Monoxide | Liver | 70% | Henry et al. (1986)[11][12] |

| Manganese Monoxide | Combined Tissues | 66% | Black et al. (1984a)[13] |

| Manganese Proteinate | Bone Strength | 111% | Cupertino et al. (2005)[14] |

| Manganese Proteinate | Liver Mn | 128% | Cupertino et al. (2005)[14] |

| Manganese Proteinate | Tibia Mn | 105% | Cupertino et al. (2005)[14] |

A Paradigm Shift: Manganese Sulfate in Neuroscience and Medical Imaging

The latter half of the 20th century saw the emergence of manganese sulfate as a powerful tool in neuroscience, primarily through the development of Manganese-Enhanced Magnetic Resonance Imaging (MEMRI).

Manganese as a Neuronal Tracer in MEMRI

MEMRI leverages the paramagnetic properties of the manganese ion (Mn²⁺) and its biological activity. Mn²⁺ is a calcium (Ca²⁺) analog and can enter excitable cells, such as neurons, through voltage-gated calcium channels.[15][16] This property allows researchers to trace active neuronal pathways in vivo. Once inside a neuron, Mn²⁺ is transported along the axon, enabling the mapping of neuronal projections.[16]

Experimental Protocol for MEMRI Tract Tracing:

-

Objective: To trace neuronal projections from a specific brain region in a rodent model.

-

Materials: Manganese sulfate solution (sterile, isotonic), stereotaxic injection apparatus, MRI scanner (e.g., 11.7 T).[17]

-

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., mouse) and place it in a stereotaxic frame.

-

MnSO₄ Injection: Perform a localized, stereotactic injection of a low-dose MnSO₄ solution into the brain region of interest. The dose must be carefully calibrated to provide sufficient contrast without inducing significant toxicity.[17]

-

Incubation Period: Allow time for the Mn²⁺ to be taken up by neurons and transported along their axons. This can range from hours to days, depending on the pathway being studied.[9]

-

MRI Acquisition: Anesthetize the animal again and perform T₁-weighted MRI scans. The presence of Mn²⁺ shortens the T₁ relaxation time of water protons, causing a bright signal (hyperintensity) in the images.[16][18]

-

Data Analysis: The enhanced signal allows for the three-dimensional reconstruction of the neuronal pathway originating from the injection site.[19]

-

Manganese Sulfate as a General MRI Contrast Agent

Beyond neuronal tracing, manganese compounds were among the earliest paramagnetic agents investigated for general contrast-enhanced MRI in the late 1970s and early 1980s.[20] The free Mn²⁺ ion is highly effective at shortening T₁ relaxation times but is also toxic at the concentrations required for clinical use.[18] This led to the development of chelated manganese agents to improve safety. The only clinically approved injectable agent was manganese(II) dipyridoxaldiphosphate (Mn-DPDP), used for liver imaging.[18]

Table 2: Properties of Manganese-Based MRI Contrast Agents

| Agent | Form | Key Application | Relaxivity (r₁) (mM⁻¹s⁻¹) | Notes |

| Mn²⁺ (ion) | Unchelated | Preclinical MEMRI | High | Enters cells via Ca²⁺ channels; potential for toxicity.[16] |

| Mn-DPDP | Chelated | Clinical Liver Imaging | 2.8 | Dissociates in vivo; withdrawn from many markets.[18] |

Research into Manganese Neurotoxicity and Signaling Pathways